molecular formula C13H17N B13136245 10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Cat. No.: B13136245
M. Wt: 187.28 g/mol
InChI Key: VXLLKFCVFNLIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is a complex organic compound with a unique structure that includes a fused benzene and azepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzene derivative and proceed through a series of steps involving alkylation, reduction, and cyclization to form the azepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated azepine ring .

Scientific Research Applications

10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

12,12-dimethyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C13H17N/c1-13(2)11-7-14-8-12(13)10-6-4-3-5-9(10)11/h3-6,11-12,14H,7-8H2,1-2H3

InChI Key

VXLLKFCVFNLIPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CNCC1C3=CC=CC=C23)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.